molecular formula C21H17NaO5S B7887547 CID 112889

CID 112889

Cat. No. B7887547
M. Wt: 404.4 g/mol
InChI Key: FMKJVYROEYMYFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 112889 is a useful research compound. Its molecular formula is C21H17NaO5S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 112889 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 112889 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 112889 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound, which is then reduced using a reducing agent to obtain the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, Base, Reducing agent

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylthiazole are mixed in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide., Step 2: The reaction mixture is heated to a suitable temperature, such as 100-120°C, for a suitable time, such as 12-24 hours, to form the intermediate compound., Step 3: The intermediate compound is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or methanol., Step 4: The reaction mixture is stirred at a suitable temperature, such as room temperature, for a suitable time, such as 2-4 hours, to obtain the final product, CID 112889.

properties

IUPAC Name

sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21;/h3-12,22-23H,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJVYROEYMYFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 112889

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